![molecular formula C16H17N3OS B4412518 N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4412518.png)
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide
描述
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTM belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
科学研究应用
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to have antiviral activity against the hepatitis B virus (HBV) and the human immunodeficiency virus (HIV).
作用机制
The exact mechanism of action of N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral activity of this compound is thought to be due to its ability to inhibit the reverse transcriptase activity of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the expression of genes involved in cell proliferation and angiogenesis, which are important processes in tumor growth. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Additionally, this compound has been found to increase the expression of genes involved in the immune response, which may contribute to its anti-inflammatory and antiviral activities.
实验室实验的优点和局限性
One of the advantages of N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been found to have low toxicity, which is important for its potential use in humans. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on elucidating the exact mechanism of action of this compound, which would provide a better understanding of its therapeutic potential. Additionally, future research could focus on developing new derivatives of this compound with improved properties and specificity for different biological targets. Finally, more preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound for various therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis of this compound involves the reaction between 2-(bromomethyl)thiophene and 1-propyl-1H-benzimidazole in the presence of a base. This compound has been found to have a number of biochemical and physiological effects, and more research is needed to fully understand its properties and potential applications. Future research on this compound could focus on optimizing its synthesis method, elucidating its mechanism of action, developing new derivatives, and evaluating its efficacy and safety for various therapeutic applications.
属性
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h3-8,10H,2,9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEOXKUWSASOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



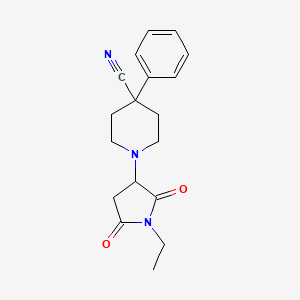
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4412441.png)
![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)pyrimidin-2-amine](/img/structure/B4412463.png)
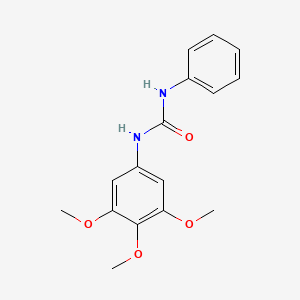
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B4412481.png)
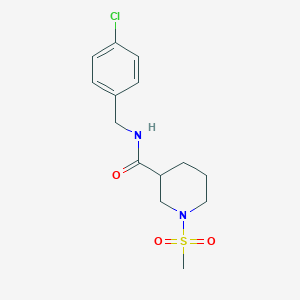
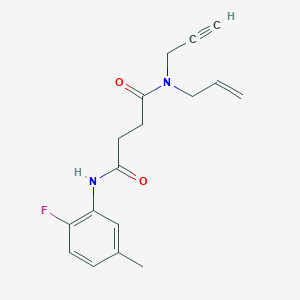
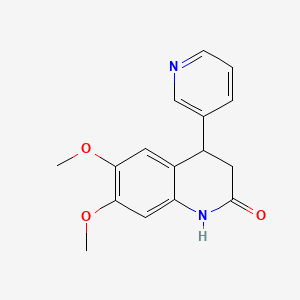
![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412497.png)
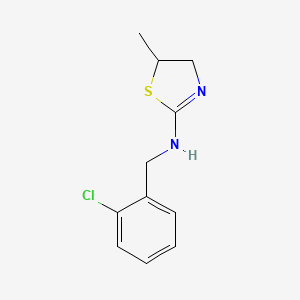
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4412502.png)
![1-(4-ethoxyphenyl)-3-{[2-(4-methyl-1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412530.png)